molecular formula C12H14BrFO3 B8157629 tert-Butyl 2-(2-bromo-6-fluorophenoxy)acetate

tert-Butyl 2-(2-bromo-6-fluorophenoxy)acetate

Cat. No.: B8157629
M. Wt: 305.14 g/mol
InChI Key: GYSWBSJAJRLZEW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-bromo-6-fluorophenoxy)acetate: is an organic compound that features a tert-butyl ester group, a bromo substituent, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-bromo-6-fluorophenoxy)acetate typically involves the reaction of 2-bromo-6-fluorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in tert-Butyl 2-(2-bromo-6-fluorophenoxy)acetate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding phenolic derivatives or reduction reactions to remove the bromo substituent.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Dehalogenated compounds.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to introduce functional groups into organic substrates.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Agrochemicals: Intermediate in the production of agrochemical compounds.

    Polymers: Used in the synthesis of specialty polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-bromo-6-fluorophenoxy)acetate in chemical reactions involves the activation of the ester and bromo groups The ester group can undergo nucleophilic attack, leading to the formation of various derivatives

Comparison with Similar Compounds

  • tert-Butyl 2-bromoacetate
  • tert-Butyl 2-chloroacetate
  • tert-Butyl 2-iodoacetate

Comparison:

  • Reactivity: tert-Butyl 2-(2-bromo-6-fluorophenoxy)acetate is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts due to the presence of the bromo group.
  • Applications: The presence of the fluorophenoxy moiety makes it unique for applications in medicinal chemistry, where fluorine atoms can enhance the biological activity and metabolic stability of compounds.

Properties

IUPAC Name

tert-butyl 2-(2-bromo-6-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-10(15)7-16-11-8(13)5-4-6-9(11)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWBSJAJRLZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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